molecular formula C23H22N4O3 B4684908 N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide

N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide

Cat. No. B4684908
M. Wt: 402.4 g/mol
InChI Key: GQPHKDWKRYQNRE-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide, commonly known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. ABPP is a derivative of the widely used drug aspirin and has been synthesized using a simple and efficient method.

Mechanism of Action

ABPP inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. ABPP binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
ABPP has been shown to have significant biochemical and physiological effects. In addition to its anti-inflammatory effects, ABPP has been shown to have anti-tumor activity. ABPP has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of COX-2. ABPP has also been shown to have anti-angiogenic effects, which means that it inhibits the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

ABPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of COX-2, which makes it a valuable tool for studying the activity of this enzyme. ABPP is also relatively easy to synthesize, which makes it readily available for use in research. However, ABPP has some limitations as well. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, ABPP has a relatively short half-life, which means that its effects may be transient.

Future Directions

There are several future directions for the use of ABPP in scientific research. One potential application is in the development of new anti-inflammatory drugs. ABPP has been shown to be a potent inhibitor of COX-2, which is a target for many anti-inflammatory drugs. By studying the activity of ABPP, researchers may be able to identify new compounds that have similar activity but with improved pharmacological properties. Another potential application of ABPP is in the development of new anti-cancer drugs. ABPP has been shown to have anti-tumor activity, and by studying its mechanism of action, researchers may be able to identify new targets for cancer therapy. Finally, ABPP may also have applications in the field of neurology. COX-2 has been implicated in the development of neurodegenerative diseases such as Alzheimer's disease, and by studying the activity of ABPP, researchers may be able to identify new targets for the treatment of these diseases.
Conclusion:
ABPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a potent inhibitor of COX-2, an enzyme that is involved in the production of prostaglandins. ABPP has been used to study the activity of COX-2 in various tissues and to investigate the role of COX-2 in the development of cancer. ABPP has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of ABPP in scientific research, including the development of new anti-inflammatory drugs, anti-cancer drugs, and treatments for neurodegenerative diseases.

Scientific Research Applications

ABPP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of ABPP is in the field of biochemistry, where it is used to study the activity of enzymes. ABPP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. ABPP has been used to study the activity of COX-2 in various tissues and to investigate the role of COX-2 in the development of cancer.

properties

IUPAC Name

2-amino-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16(26-27-23(29)20-12-5-6-13-21(20)24)17-8-7-9-18(14-17)25-22(28)15-30-19-10-3-2-4-11-19/h2-14H,15,24H2,1H3,(H,25,28)(H,27,29)/b26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPHKDWKRYQNRE-WGOQTCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1N)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1N)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide
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N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide
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N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide
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N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide
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N-{3-[N-(2-aminobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide
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